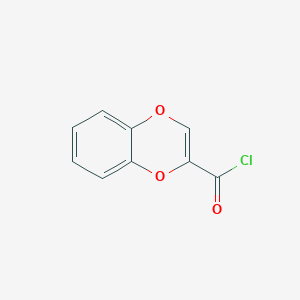

1,4-Benzodioxine-2-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

77948-59-5 |

|---|---|

Molecular Formula |

C9H5ClO3 |

Molecular Weight |

196.58 g/mol |

IUPAC Name |

1,4-benzodioxine-3-carbonyl chloride |

InChI |

InChI=1S/C9H5ClO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5H |

InChI Key |

MFWHQHDMODQVBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC=C(O2)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Benzodioxine 2 Carbonyl Chloride

Established Synthetic Pathways and Reaction Optimization

The primary and most established method for synthesizing 1,4-Benzodioxine-2-carbonyl chloride is through the conversion of its corresponding carboxylic acid, 1,4-Benzodioxan-2-carboxylic acid. This transformation involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, a common procedure in organic synthesis for producing reactive acyl chlorides.

Conversion from 1,4-Benzodioxan-2-carboxylic Acid: Mechanistic Aspects

The conversion of a carboxylic acid to an acyl chloride is a nucleophilic acyl substitution reaction. Because the hydroxyl group is a poor leaving group, it must first be converted into a better one. libretexts.org Reagents like thionyl chloride (SOCl₂) are commonly employed for this purpose. eurjchem.comresearchgate.net

The mechanism with thionyl chloride proceeds as follows:

The carboxylic acid's oxygen atom performs a nucleophilic attack on the sulfur atom of thionyl chloride. libretexts.org

A chloride ion is eliminated, and subsequent deprotonation by a base (or another molecule of the carboxylic acid) forms a reactive acyl chlorosulfite intermediate. libretexts.org This step effectively replaces the original -OH group with a much better leaving group. libretexts.org

The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the acyl chlorosulfite intermediate. libretexts.org

This leads to the reformation of the carbonyl double bond and the departure of the leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. libretexts.orgkhanacademy.org

The formation of gaseous byproducts (SO₂ and HCl) is advantageous as it helps to drive the reaction to completion according to Le Châtelier's principle. khanacademy.org

Influence of Reagents and Reaction Conditions on Synthetic Efficiency

The choice of chlorinating agent and the reaction conditions significantly impacts the yield and purity of the resulting this compound. Thionyl chloride (SOCl₂) is a frequently used reagent for this specific transformation, often in a solvent like dichloromethane (B109758) (DCM) at room temperature. eurjchem.comresearchgate.net The reaction typically proceeds over several hours. eurjchem.com Other common reagents for converting carboxylic acids to acyl chlorides include phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride. chemguide.co.ukcommonorganicchemistry.comdoubtnut.com

Thionyl chloride is often preferred because its byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification process. doubtnut.comchemguide.co.uk Phosphorus-based reagents produce non-gaseous byproducts, such as phosphorus oxychloride (POCl₃) or phosphoric acid (H₃PO₃), which must be separated from the product, often by distillation. chemguide.co.ukchemguide.co.uk Oxalyl chloride is also effective and its byproducts (CO, CO₂, HCl) are gaseous, but it is more expensive. commonorganicchemistry.com Conditions for the synthesis of this compound have been reported using thionyl chloride in benzene (B151609) under reflux. prepchem.com

| Reagent | Formula | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gases) | Easy purification as byproducts are gaseous. doubtnut.comchemguide.co.uk Commonly used for this specific synthesis. eurjchem.com | Reagent is corrosive and moisture-sensitive. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Strong chlorinating agent, reacts in the cold. chemguide.co.uk | Solid reagent, byproduct (POCl₃) is a liquid that requires separation. chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid reagent, less vigorous reaction than PCl₅. chemguide.co.uk | Liquid byproduct (H₃PO₃) requires separation, stoichiometry requires 3 moles of acid per mole of PCl₃. chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gases) | Gaseous byproducts, often used with a catalyst (DMF) under mild conditions. commonorganicchemistry.com | More expensive than other reagents. |

Precursor Synthesis and Stereochemical Control

The properties and utility of this compound are intrinsically linked to its precursor, 1,4-Benzodioxan-2-carboxylic acid. The synthesis of this precursor and the control of its stereochemistry are critical steps.

Synthetic Routes to 1,4-Benzodioxan-2-carboxylic Acid

A common and established route for the synthesis of racemic 1,4-Benzodioxan-2-carboxylic acid involves a two-step process. eurjchem.comresearchgate.net The synthesis begins with the condensation of catechol with an ethyl or methyl ester of 2,3-dibromopropionate in a suitable solvent like dry acetone, with anhydrous potassium carbonate serving as the base. eurjchem.commdpi.com This reaction forms the 1,4-benzodioxane (B1196944) ring structure, yielding the corresponding ester, (R,S)-methyl or ethyl 1,4-benzodioxan-2-carboxylate. The final step is the saponification (hydrolysis under basic conditions) of this intermediate ester to yield the desired 1,4-Benzodioxan-2-carboxylic acid. eurjchem.comresearchgate.netmdpi.com

Stereoselective Synthesis and Chiral Resolution of Benzodioxane Carboxylic Acid Precursors

The carbon at the 2-position of the 1,4-benzodioxane ring is a chiral center. Therefore, 1,4-Benzodioxan-2-carboxylic acid exists as a pair of enantiomers. The synthesis described above typically produces a racemic mixture, which is a 50:50 mixture of the (R) and (S) enantiomers. unimi.itpressbooks.pub For applications where a single enantiomer is required, a resolution of this racemic mixture is necessary. unimi.it

Chemical resolution is a widely used method for separating enantiomers from a racemic mixture. almerja.com The core principle involves reacting the racemic mixture with a single, pure enantiomer of a second chiral compound, known as a resolving agent. libretexts.orgwikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. almerja.com

Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers have different physical properties, such as solubility, melting point, and boiling point. libretexts.org This difference allows for their separation by conventional laboratory techniques like fractional crystallization. wikipedia.org

For the resolution of racemic 1,4-Benzodioxan-2-carboxylic acid, chiral amines are commonly used as resolving agents. unimi.itresearchgate.net The acidic carboxylic acid reacts with the basic amine to form a pair of diastereomeric salts. pressbooks.publibretexts.org Research has shown that para-substituted 1-phenylethylamines, such as (S)-1-(p-nitrophenyl)ethylamine and (S)-1-(p-methylphenyl)ethylamine, are highly effective at resolving (±)-1,4-benzodioxane-2-carboxylic acid through diastereoselective crystallization. researchgate.net The differing solubilities of the resulting diastereomeric salts in solvents like methanol (B129727) or ethanol (B145695) allow for the isolation of one salt by crystallization. researchgate.net After separation, the pure enantiomer of the carboxylic acid can be recovered by treating the isolated diastereomeric salt with a strong acid, which also regenerates the chiral amine for potential reuse. pressbooks.publibretexts.org

| Resolving Agent Class | Specific Examples | Principle of Separation |

|---|---|---|

| Chiral Amines | Brucine, Strychnine, Quinine, 1-Phenylethylamine (B125046) libretexts.orgwikipedia.org | Formation of diastereomeric salts with different solubilities. |

| Chiral Alcohols | L-menthol beilstein-journals.org | Formation of diastereomeric esters separable by chromatography. beilstein-journals.org |

| Amino Acids | Alanine, Phenylalanine | Formation of diastereomeric salts. |

Enzymatic Resolution Methods: Biocatalytic Approaches

The synthesis of enantiomerically pure 1,4-benzodioxane derivatives is crucial, as the biological activity of these compounds is often dependent on the absolute configuration at the C2 stereocenter. nih.gov Biocatalytic kinetic resolution, particularly using lipases, presents an environmentally friendly and highly selective method for separating enantiomers. nih.govsemanticscholar.org

Research has focused on the enzymatic resolution of racemic 1,4-benzodioxane-2-carboxylic acid and its esters. researchgate.net Candida antarctica lipase (B570770) B (CALB), a widely utilized biocatalyst, has been a primary focus for these resolutions. nih.govsemanticscholar.org In one study, engineered CALB mutants were used to catalyze the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester. nih.gov Through screening of covariant residues, mutants A225F and A225F/T103A were identified as effective catalysts for this transformation. nih.govsemanticscholar.org

The efficiency of the enzymatic resolution is influenced by several reaction parameters, including temperature, the presence of co-solvents, and substrate concentration. nih.govsemanticscholar.org Investigations into these factors revealed that optimal results were achieved at a temperature of 30 °C with the addition of 20% n-butanol as a co-solvent. nih.gov Under these conditions, with a substrate concentration of 50 mM, a high enantiomeric excess (e.e.s) of 97% and an enantioselectivity value (E) of 278 were attained. nih.govsemanticscholar.org

The choice of co-solvent significantly impacts both the conversion rate and the enzyme's selectivity. While polar solvents like DMSO and acetonitrile (B52724) led to high conversion rates of nearly 100%, the enzyme exhibited no enantioselectivity. nih.gov In contrast, nonpolar solvents such as isopropyl ether and toluene (B28343) allowed for partial selectivity, but the resolution was less effective than with n-butanol. nih.gov

| Co-Solvent | Solvent Type | Enantiomeric Excess (e.e.s) | Conversion Rate | Observations |

|---|---|---|---|---|

| n-Butanol | Polar | > 90% | - | Optimal for resolution; high enzyme selectivity. |

| DMSO | Polar | - | ~100% | No enzyme selectivity observed. |

| Acetonitrile | Polar | - | ~100% | No enzyme selectivity observed. |

| Isopropyl Ether | Nonpolar | - | - | Partial enzyme selectivity; less effective than n-butanol. |

| Toluene | Nonpolar | - | - | Partial enzyme selectivity; less effective than n-butanol. |

Exploration of Alternative Synthetic Routes and Novel Methodologies

Beyond classical and enzymatic resolution methods, several alternative and novel synthetic routes to the 1,4-benzodioxane skeleton have been developed. These methodologies aim to provide more efficient, versatile, or direct access to this compound and its precursors. researchgate.net

One prominent strategy involves the palladium-catalyzed intramolecular C-O bond formation . This reaction, reported by Buchwald in 2001, utilizes a chiral alcohol substrate to construct the 1,4-benzodioxane ring, offering an asymmetric approach to the core structure. researchgate.net Other transition metal-assisted methods have also been reviewed as effective pathways. researchgate.net

Another versatile approach begins with readily available starting materials like gallic acid . A multi-step synthesis transforms gallic acid into 1,4-benzodioxane-6-carboxylic acid amide analogs. scirp.orgresearchgate.net The process involves initial esterification, reaction with 1,2-dibromoethane (B42909) to form the benzodioxane ring, hydrolysis of the ester to a carboxylic acid, and subsequent conversion to an acid chloride, which can then be reacted with various amines. scirp.org This highlights a common final step in these syntheses: the conversion of the corresponding carboxylic acid to the target carbonyl chloride. This is typically achieved by reacting the 1,4-benzodioxane-2-carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. scirp.orgresearchgate.netprepchem.com

A distinct methodology involves the lithiation of 1,4-benzodioxin-2-carboxylic acid . This route allows for the introduction of substituents at the C(3) position. The process starts with the preparation of 1,4-benzodioxin-2-carboxylic acid from methyl 1,4-benzodioxan-2-carboxylate. mdpi.com Subsequent lithiation at the C(3) position followed by quenching with an electrophile, such as ethyl chloroformate, yields a 2,3-disubstituted 1,4-benzodioxin (B1211060) derivative. mdpi.com This method provides a building block for a variety of compounds containing the benzodioxin or benzodioxane scaffold. mdpi.com

Other notable methods include the condensation of an α-bromophenone with a phenol (B47542) and syntheses starting from epoxide precursors. rsc.org These varied approaches underscore the ongoing efforts to refine and expand the synthetic toolkit for producing 1,4-benzodioxane derivatives.

| Methodology | Key Starting Materials | Key Reagents/Conditions | Primary Outcome/Advantage |

|---|---|---|---|

| Palladium-Catalyzed Cyclization researchgate.net | Chiral alcohol substrate | Palladium catalyst | Asymmetric synthesis of the benzodioxane ring. |

| Synthesis from Gallic Acid scirp.orgresearchgate.net | Gallic acid, 1,2-dibromoethane | Esterification, cyclization (K2CO3), hydrolysis, chlorination (oxalyl chloride) | Utilizes an inexpensive, readily available starting material. |

| Lithiation of 1,4-benzodioxin-2-carboxylic acid mdpi.com | 1,4-benzodioxin-2-carboxylic acid | LDA, electrophile (e.g., ethyl chloroformate) | Allows for C(3) functionalization of the benzodioxin ring. |

| Condensation Reaction rsc.org | α-bromophenone, phenol | Condensation conditions | Forms the core structure through phenolate (B1203915) substitution. |

| Epoxide Precursor Route rsc.org | Epoxide precursor, phenol | Ring-opening and cyclization | Provides a novel way to construct the benzodioxane ring. |

Reactivity Profiles and Derivatization Strategies of 1,4 Benzodioxine 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. The mechanism involves an initial attack of a nucleophile on the carbonyl carbon, leading to a transient tetrahedral intermediate. This is followed by the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion, which is an excellent leaving group. This two-step addition-elimination process is a fundamental strategy for the synthesis of a diverse array of functionalized molecules from 1,4-Benzodioxine-2-carbonyl chloride.

Amidation, the reaction with ammonia (B1221849) or primary/secondary amines, is a highly efficient transformation of this compound. The resulting amide bond is stable and is a common linkage in pharmaceutical compounds. The reaction with bifunctional amines, such as piperazine (B1678402), creates a key intermediate that allows for further molecular elaboration.

The reaction between this compound and piperazine provides the key synthetic intermediate, N-(1,4-Benzodioxane-2-carbonyl)piperazine. In a typical synthesis, this compound is treated with a slight excess of piperazine in a polar aprotic solvent like N,N-dimethylformamide (DMF). A base, such as potassium carbonate (K₂CO₃), is added to neutralize the hydrochloric acid generated during the reaction. The reaction is typically stirred at an elevated temperature (e.g., 80°C) for several hours to ensure completion. eurjchem.com

This intermediate is particularly useful because it retains a reactive secondary amine within the piperazine ring, which can be subsequently functionalized to generate a library of diverse derivatives. eurjchem.com

The utility of N-(1,4-Benzodioxane-2-carbonyl)piperazine as a building block is demonstrated in the synthesis of complex pharmaceutical agents like Doxazosin. Doxazosin is a quinazoline-based compound used for treating high blood pressure and benign prostatic hyperplasia. google.comnih.gov The synthesis involves a nucleophilic substitution reaction where the secondary amine of N-(1,4-Benzodioxane-2-carbonyl)piperazine displaces a chlorine atom on a quinazoline (B50416) core.

Specifically, N-(1,4-Benzodioxane-2-carbonyl)piperazine is reacted with 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) in a suitable solvent such as butanol, under reflux conditions. google.com This reaction couples the benzodioxane-piperazine fragment to the quinazoline ring system, forming the final complex molecule. google.comgoogle.com This strategic coupling highlights the importance of the initial amidation product as a precursor for elaborate molecular architectures.

In line with the principles of nucleophilic acyl substitution, this compound is expected to react readily with alcohols to form esters. This reaction, known as alcoholysis, would typically proceed by mixing the acyl chloride with an alcohol (e.g., methanol (B129727) or ethanol), often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct. The reaction is generally vigorous and can be performed at room temperature. The product of such a reaction would be the corresponding alkyl 1,4-benzodioxane-2-carboxylate. While this transformation is a fundamental and predictable reaction for acyl chlorides, specific research findings detailing this particular esterification were not prominently available in the surveyed literature. Syntheses of these esters more commonly proceed from 1,4-benzodioxane-2-carboxylic acid or via condensation of a catechol with a dibromopropionate derivative. mdpi.commdpi.com

Amidation Reactions: Synthesis of Piperazine-Containing Derivatives

Further Chemical Transformations of 1,4-Benzodioxine-2-carbonyl-Derived Intermediates

The derivatives synthesized from this compound are not merely end products; they often serve as versatile intermediates for subsequent chemical modifications. This allows for the systematic exploration of structure-activity relationships by introducing a variety of functional groups onto a common molecular scaffold.

The N-(1,4-Benzodioxane-2-carbonyl)piperazine intermediate is an excellent platform for further derivatization. The secondary amine of the piperazine ring can act as a nucleophile in reactions with a range of electrophiles, such as sulfonyl chlorides and other acid chlorides. eurjchem.com

Research has shown the synthesis of two series of novel compounds through this approach. In a typical procedure, N-(1,4-Benzodioxane-2-carbonyl)piperazine is dissolved in a solvent like dichloromethane (B109758) (DCM) along with a base (e.g., triethylamine). The solution is cooled, and a specific sulfonyl chloride or acid chloride is added dropwise. The reaction mixture is then stirred at room temperature for several hours. This method has been used to produce a wide array of derivatives with various substituted aryl sulfonyl and aryl carbonyl groups attached to the piperazine nitrogen. eurjchem.com

Below are tables detailing the derivatives synthesized, along with their reported yields and melting points. eurjchem.com

Table 1: Sulfonyl Chloride Derivatives of N-(1,4-Benzodioxane-2-carbonyl)piperazine

| Compound | Substituent Group (from Sulfonyl Chloride) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 6a | 4-Methyl-benzenesulfonyl | 75 | 146-148 |

| 6b | 2-Trifluoromethyl-benzenesulfonyl | 72 | 155-157 |

| 6c | 4-Trifluoromethyl-benzenesulfonyl | 74 | 161-163 |

| 6d | Benzenesulfonyl | 71 | 129-131 |

| 6e | Methanesulfonyl | 70 | 142-144 |

| 6f | 4-Fluoro-benzenesulfonyl | 73 | 134-136 |

| 6g | 4-Chloro-benzenesulfonyl | 72 | 141-143 |

| 6h | 4-Tert-butyl-benzenesulfonyl | 74 | 137-139 |

Table 2: Acid Chloride Derivatives of N-(1,4-Benzodioxane-2-carbonyl)piperazine

| Compound | Substituent Group (from Acid Chloride) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 7a | 3-Methoxy-benzoyl | 76 | 114-116 |

| 7b | 4-Nitro-benzoyl | 78 | 124-126 |

| 7c | 3-Nitro-benzoyl | 75 | 132-134 |

| 7d | 4-Chloro-benzoyl | 74 | 119-121 |

| 7e | Benzoyl | 71 | 128-130 |

Conjugation Reactions for Complex Molecular Architectures

This compound serves as a valuable building block for the synthesis of complex molecular architectures through conjugation reactions. Its acyl chloride functionality provides a reactive handle for covalent modification of other molecules, particularly those containing nucleophilic groups such as amines and alcohols. This strategy has been employed to link the benzodioxane moiety to various molecular scaffolds, thereby imparting new physicochemical and biological properties to the resulting conjugates.

A notable example involves the conjugation of a related isomer, 1,4-benzodioxane-6-carbonyl chloride, with the complex natural product emetine. nih.govscirp.org Emetine, a polycyclic alkaloid, possesses secondary amine functionalities that readily react with the acyl chloride of the benzodioxane derivative to form a stable amide bond. This reaction creates a novel hybrid molecule, an emetine-benzodioxane conjugate, demonstrating the utility of benzodioxane carbonyl chlorides in accessing intricate molecular structures. nih.govscirp.org

Another common strategy involves the reaction of this compound with piperazine. researchgate.neteurjchem.com The initial reaction forms 1-(1,4-benzodioxane-2-carbonyl)piperazine, a key intermediate that can be further derivatized. researchgate.neteurjchem.comchem-is-try.com The remaining secondary amine of the piperazine ring provides a site for subsequent reactions, allowing for the introduction of a wide array of substituents and the construction of diverse molecular libraries. For instance, this piperazine intermediate can be reacted with various sulfonyl chlorides or acid chlorides to yield a series of compounds with potential pharmacological activities. eurjchem.com

The following table summarizes representative conjugation reactions involving benzodioxane carbonyl chlorides.

| Benzodioxane Derivative | Conjugation Partner | Resulting Conjugate | Reference |

| 1,4-Benzodioxane-6-carbonyl chloride | Emetine | Emetine-benzodioxane conjugate | nih.govscirp.org |

| This compound | Piperazine | 1-(1,4-Benzodioxane-2-carbonyl)piperazine | researchgate.neteurjchem.com |

| 1-(1,4-Benzodioxane-2-carbonyl)piperazine | Various sulfonyl chlorides | Substituted 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives | eurjchem.com |

| 1-(1,4-Benzodioxane-2-carbonyl)piperazine | Various acid chlorides | Substituted 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives | eurjchem.com |

These examples highlight the role of this compound and its isomers as versatile reagents for the construction of complex molecules through conjugation chemistry. The ability to readily form amide bonds with a variety of nucleophiles makes it a valuable tool in medicinal chemistry and materials science for the development of novel molecular entities.

Advanced Catalytic Approaches in Benzodioxane Ring System Functionalization

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods for the functionalization of otherwise inert C-H bonds. These strategies offer a more atom- and step-economical approach to the synthesis of complex molecules compared to traditional methods that often require pre-functionalized starting materials. The benzodioxane ring system, with its combination of an aromatic ring and a saturated heterocyclic ring, presents multiple sites for such catalytic functionalization.

A significant advancement in this area is the palladium-catalyzed direct arylation of the unactivated sp³ C-H bond at the C3-position of the 1,4-benzodioxane (B1196944) ring. nih.gov This reaction, enabled by an auxiliary group, allows for the highly regio- and stereoselective introduction of an aryl group onto the heterocyclic portion of the molecule. nih.gov This method provides an efficient route to cis-2,3-disubstituted 1,4-benzodioxane derivatives, which are analogues of naturally occurring neolignans. nih.gov

The general scheme for this transformation is depicted below:

Scheme 1: Palladium-Catalyzed C3-H Arylation of 1,4-Benzodioxane

Aux = Auxiliary group

Beyond the heterocyclic ring, the benzene (B151609) portion of the benzodioxane scaffold is also amenable to advanced catalytic functionalization. Palladium-catalyzed C-H arylation reactions have been developed for a variety of aromatic systems and can be applied to the benzodioxane ring to introduce aryl substituents at specific positions. rsc.orgresearchgate.netthieme-connect.dersc.org These reactions typically proceed via a C-H activation mechanism, often directed by a functional group on the substrate. researchgate.net

Rhodium-catalyzed C-H functionalization represents another powerful tool for the modification of heterocyclic and aromatic systems. beilstein-journals.orgnih.govresearchgate.netnih.gov These catalysts can mediate a range of transformations, including the coupling of C-H bonds with alkenes, alkynes, and other coupling partners. nih.gov While specific examples on the 1,4-benzodioxane ring are less common, the principles of rhodium catalysis are broadly applicable and offer potential avenues for the novel functionalization of this scaffold.

Copper-catalyzed cross-coupling reactions also provide a versatile and often more economical alternative to palladium-based systems for the formation of C-C and C-heteroatom bonds. rsc.orgnih.govsemanticscholar.org Copper catalysts can facilitate the coupling of aryl halides with a variety of nucleophiles and have been used in intramolecular cyclization reactions to form the 1,4-benzodioxane ring itself. rsc.org The application of these methods for the direct functionalization of a pre-formed benzodioxane ring is an active area of research.

The table below summarizes some of the advanced catalytic approaches applicable to the functionalization of the benzodioxane ring system.

| Catalytic System | Type of Functionalization | Target Site | Reference |

| Palladium | Direct C-H Arylation | C3 (heterocyclic ring) | nih.gov |

| Palladium | C-H Arylation | Benzene ring | rsc.orgresearchgate.netthieme-connect.dersc.org |

| Rhodium | C-H Functionalization | General (applicable to benzene and heterocyclic rings) | beilstein-journals.orgnih.govresearchgate.net |

| Copper | Cross-coupling/Cyclization | Formation of the benzodioxane ring | rsc.orgnih.govsemanticscholar.org |

These advanced catalytic methods represent the cutting edge of organic synthesis and provide powerful tools for the selective and efficient functionalization of the 1,4-benzodioxane ring system, enabling the creation of novel and complex molecular structures.

Computational and Theoretical Investigations Pertaining to 1,4 Benzodioxine 2 Carbonyl Chloride and Its Derivatives

Quantum Chemical Calculations for Reaction Pathway Analysis and Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction pathways and mechanisms involving 1,4-benzodioxine derivatives. These calculations can elucidate the geometries of reactants, transition states, and products, as well as their relative energies, providing a detailed picture of the reaction landscape.

While specific DFT studies on the reaction pathways of 1,4-Benzodioxine-2-carbonyl chloride are not extensively documented in publicly available literature, the reactivity of the acyl chloride functional group is well-established to proceed via nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orglibretexts.org This typically involves a two-step addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org Subsequently, the chloride ion, being a good leaving group, is eliminated, reforming the carbonyl double bond. libretexts.org

Computational studies on related systems, such as the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs, have implicitly involved the formation of an acid chloride intermediate from the corresponding carboxylic acid. scirp.orgbohrium.com The subsequent reaction with various amines to form amides follows the aforementioned nucleophilic acyl substitution pathway. scirp.orgbohrium.com

DFT calculations have been employed to study the structural and electronic properties of other 1,4-benzodioxane (B1196944) derivatives. For instance, a study on a 1,4-benzodioxane-substituted chalcone (B49325) derivative utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to optimize the molecular geometry and analyze intramolecular interactions through Natural Bond Orbital (NBO) analysis. nih.gov Such calculations provide insights into the electronic characteristics, including dipole moments and molecular electrostatic potential (MEP), which are crucial for understanding the reactivity and interaction of these molecules. sciprofiles.com

Theoretical investigations into the synthesis of chiral 1,4-benzodioxanes have also been a subject of interest, highlighting the importance of stereocontrolled synthetic pathways. nih.govunimi.itnih.gov While these studies may not directly detail the reaction mechanism of the carbonyl chloride moiety, they underscore the utility of computational methods in understanding and predicting the outcomes of reactions involving the benzodioxane scaffold.

A theoretical study on nucleophilic substitution at carbonyl carbons of acid chlorides suggests that the reaction may proceed through a concerted SN2-like mechanism in some cases, without the formation of a distinct tetrahedral intermediate. nih.gov DFT calculations indicated that for the chloride ion exchange with formyl and acetyl chloride, the reaction proceeds via a π-attack on the C=O bond without a discernible tetrahedral intermediate. nih.gov The formation of a tetrahedral intermediate from the addition of methanol (B129727) to acetyl chloride was found to be only slightly exothermic. nih.gov The specific pathway for this compound would likely depend on the nature of the nucleophile and the reaction conditions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for modeling the interaction between small molecules, such as derivatives of this compound, and their biological targets. These methods predict the binding conformation, affinity, and stability of ligand-protein complexes, thereby guiding the design of new therapeutic agents.

Derivatives of 1,4-benzodioxane have been investigated for a wide range of biological activities, and computational studies have been instrumental in understanding their mechanism of action at the molecular level. For example, a series of 1,4-benzodioxane-hydrazone derivatives were synthesized and evaluated as potential therapeutics for skin cancer. nih.gov Molecular docking studies identified compound 7e as a potent inhibitor of mTOR kinase, with a docking score of -8.105 kcal/mol. nih.gov Subsequent MD simulations confirmed the stability of the compound 7e-mTOR complex. nih.gov

In another study, novel 1,4-benzodioxane-hydrazone derivatives were investigated for their structural, physicochemical, pharmacokinetic, and biological properties. sciprofiles.comarabjchem.org Computational studies revealed strong binding interactions and stability for compounds with methoxy (B1213986) and sulfur-containing thiophene (B33073) groups, which facilitated hydrogen bonding, π-π stacking, and hydrophobic interactions within the active sites of various enzymes. sciprofiles.comarabjchem.org

The antibacterial potential of 1,4-benzodioxan derivatives has also been explored using computational methods. A series of novel 1,4-benzodioxan derivatives containing a Schiff base were synthesized, and molecular docking was performed against eleven common antibacterial targets. The results indicated that these compounds have the strongest binding energy to Tyrosine-tRNA synthetase, suggesting they could act as novel inhibitors of this enzyme. nih.gov

Furthermore, 1,2,4-triazole (B32235) derivatives containing a 1,4-benzodioxan fragment have been designed and evaluated as potential methionine aminopeptidase (B13392206) 2 (MetAP2) inhibitors for cancer therapy. zhaojgroup.com Docking simulations of the most potent compound, 5k, into the active site of MetAP2 were performed to elucidate the possible binding model, which helped to rationalize its potent biological activity. zhaojgroup.com

The following interactive table summarizes the findings from selected molecular docking studies of 1,4-benzodioxane derivatives with their respective biological targets.

| Derivative Class | Biological Target | Key Findings | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| 1,4-Benzodioxane-hydrazones | mTOR kinase | Potent inhibition, stable complex formation in MD simulations. | -8.105 | nih.gov |

| 1,4-Benzodioxan Schiff bases | Tyrosine-tRNA synthetase | Strongest binding energy among eleven antibacterial targets. | Not specified | nih.gov |

| 1,2,4-Triazoles with 1,4-benzodioxan | Methionine aminopeptidase 2 (MetAP2) | Potent inhibition, binding model explored to explain activity. | Not specified | zhaojgroup.com |

Stereoelectronic Effects and Conformational Analysis in Benzodioxane Systems

The biological activity and reactivity of 1,4-benzodioxane derivatives are profoundly influenced by their three-dimensional structure, which is governed by stereoelectronic effects and conformational preferences. The 1,4-dioxane (B91453) ring in the benzodioxane system is not planar and typically adopts a half-chair conformation. The substituents on the chiral carbon, such as the carbonyl chloride group in this compound, can occupy either a pseudo-axial or a pseudo-equatorial position, and the preference for one over the other can have significant consequences.

A key stereoelectronic interaction in such systems is the anomeric effect. wikipedia.org The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor the axial orientation, which is often counterintuitive from a purely steric standpoint. wikipedia.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic heteroatom (an oxygen atom in the case of benzodioxane) and the antibonding (σ*) orbital of the bond to the substituent on the anomeric carbon. rsc.org

Conformational analysis of 2-substituted 1,4-benzodioxanes has been carried out using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have shown that for a number of substituents, the pseudo-axial position is preferred. The stereochemistry of the carbon at the 2-position has been demonstrated to be crucial for the interaction with biological targets. unimi.it

For example, in the development of FtsZ inhibitors, it was shown that the two oxygen atoms of the 1,4-benzodioxane moiety play a vital role in binding to the target, and the stereochemistry at the C-2 position has a critical impact on this interaction. unimi.it Preserving the correct chirality at this center is therefore essential for biological activity. unimi.itnih.gov

The following table provides a summary of conformational preferences for substituents at the 2-position of the 1,4-benzodioxane ring based on experimental and theoretical studies.

| Substituent at C-2 | Preferred Conformation | Method of Determination | Key Stereoelectronic Effect | Reference |

|---|---|---|---|---|

| Various groups | Pseudo-axial | NMR Spectroscopy | Anomeric effect | Not specified |

| Imidazolium group | Axial | X-ray Crystallography | Interaction with lone-pair orbital of O(4) | Not specified |

| Methoxy group | Equatorial | X-ray Crystallography | Steric hindrance may override anomeric effect | Not specified |

Analytical Characterization Methodologies for 1,4 Benzodioxine 2 Carbonyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 1,4-Benzodioxine-2-carbonyl chloride, the most prominent feature in its IR spectrum is the sharp, strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride group. This peak is typically observed at a high frequency, generally in the range of 1775–1820 cm⁻¹. pg.edu.pl

In the case of its derivatives, the position of the carbonyl peak shifts according to the electronic nature of the substituent. For example, in 1,4-benzodioxane-6-carboxylic acid amide analogs, the amide C=O stretching vibration is observed between 1626 and 1676 cm⁻¹. scirp.orgscirp.org These amide derivatives also exhibit a characteristic N-H stretching band in the region of 3275–3346 cm⁻¹. scirp.orgscirp.org The spectra of all compounds in this family also show characteristic bands for C-O-C stretching of the dioxine ring and C-H stretching of the aromatic ring.

| Functional Group | Compound Type | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Carbonyl) | Acid Chloride | 1775 - 1820 | pg.edu.pl |

| C=O (Carbonyl) | Amide | 1626 - 1676 | scirp.orgscirp.org |

| N-H | Primary/Secondary Amide | 3275 - 3346 | scirp.orgscirp.org |

| C-O-C (Ether) | Dioxine Ring | ~1270, ~1050 | scirp.org |

| C-H (Aromatic) | Benzene (B151609) Ring | ~3100 - 3000 | medcraveonline.com |

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 1,4-benzodioxine derivatives, the protons of the dioxine moiety are particularly diagnostic. The two methylene (B1212753) groups sandwiched between the oxygen atoms typically show chemical shift values as multiplets between 4.25 and 4.30 ppm. scirp.org The protons on the aromatic ring appear in the downfield region, generally between 6.8 and 7.5 ppm, with their specific shifts and splitting patterns depending on the substitution pattern. scirp.orgunimi.it

In the ¹³C NMR spectrum, the carbonyl carbon of the acid chloride in this compound is expected to resonate significantly downfield, typically in the 160-170 ppm range. For derivatives such as amides or ketones, this carbonyl signal remains in a similar downfield region. unimi.itnetlify.app The carbons of the aromatic ring and the dioxine ring appear at characteristic chemical shifts, providing confirmation of the core structure. For instance, in a 1-(2,3-dihydrobenzo[b] scirp.orgresearchgate.netdioxin-6-yl)prop-2-en-1-one derivative, the carbons of the dioxine methylenes (C2 and C3) were observed at 64.90 and 64.43 ppm, respectively. nih.gov

| Nucleus | Structural Unit | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 6.8 - 7.5 | scirp.orgunimi.it |

| ¹H | Dioxine Methylene Protons (O-CH₂-CH₂-O) | 4.2 - 4.4 | scirp.org |

| ¹³C | Carbonyl Carbon (C=O) | 160 - 180 | unimi.itnetlify.app |

| ¹³C | Aromatic Carbons | 117 - 147 | unimi.itnih.gov |

| ¹³C | Dioxine Methylene Carbons (O-CH₂-CH₂-O) | 64 - 65 | nih.gov |

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and its derivatives. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. cmro.in

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is frequently employed. scirp.org ESI is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ or other adducts, allowing for the accurate determination of the molecular mass. scirp.orgmdpi.com For this compound and its chlorinated derivatives, the presence of the chlorine atom is readily confirmed by the characteristic isotopic pattern of the molecular ion, which shows two peaks ([M]⁺ and [M+2]⁺) with an approximate intensity ratio of 3:1. scirp.org HRMS provides highly accurate mass measurements, which can be used to confirm the elemental formula of the synthesized compounds. scirp.orgmdpi.com

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| LC-MS | Separation and Molecular Weight Determination | Combines chromatographic separation with mass analysis for complex mixtures. | cmro.in |

| High-Resolution ESI-MS | Accurate Mass and Formula Determination | Provides exact mass to confirm elemental composition; often observes [M+H]⁺ ions. | scirp.orgmdpi.com |

| Isotope Pattern Analysis | Identification of Halogens | Chlorinated compounds show characteristic [M]⁺ and [M+2]⁺ peaks in a ~3:1 ratio. | scirp.org |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The UV-Vis spectrum of 1,4-benzodioxine derivatives is dominated by the absorptions of the substituted benzene chromophore. nist.gov These compounds typically exhibit absorption bands in the UV region between 220 and 300 nm. nist.gov The exact position (λmax) and intensity (molar absorptivity) of these bands are influenced by the nature and position of substituents on the aromatic ring. While specific data for this compound is not detailed, related structures show characteristic absorption patterns that confirm the presence of the benzodioxine aromatic system. researchgate.netnih.gov

| Chromophore | Typical Absorption Region (λmax) | Significance | Reference |

|---|---|---|---|

| Substituted Benzene Ring | 220 - 300 nm | Confirms the presence of the aromatic system. Position and intensity are sensitive to substitution. | nist.gov |

Chromatographic Separation and Purity Determination Methods

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for monitoring the extent of a chemical reaction.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. libretexts.org When synthesizing derivatives from this compound, TLC can be used to track the consumption of the starting material and the formation of the product. scirp.orgscirp.org

A small aliquot of the reaction mixture is spotted on a TLC plate alongside spots of the starting material (e.g., the acid chloride) and a "co-spot" containing both the reaction mixture and the starting material. libretexts.org As the reaction proceeds, the spot corresponding to the starting material in the reaction lane diminishes in intensity, while a new spot, corresponding to the product, appears. libretexts.org The difference in polarity between the reactant and product leads to different Retention Factor (Rf) values, allowing them to be resolved on the plate. Due to the aromatic nature of these compounds, the spots are often visualized under UV light (254 nm). unimi.it The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

| Application | Methodology | Observation | Reference |

|---|---|---|---|

| Reaction Monitoring | Spotting starting material, reaction mixture, and a co-spot on a silica (B1680970) gel plate. | Disappearance of the starting material spot and appearance of a new product spot over time. | scirp.orgscirp.orglibretexts.org |

| Purity Assessment | A single spot for a purified sample indicates high purity. | Multiple spots suggest the presence of impurities. | unimi.it |

| Visualization | Plates are typically viewed under UV light. | Aromatic compounds appear as dark spots on a fluorescent background. | unimi.it |

Column Chromatography for Purification and Isolation

Column chromatography is a cornerstone technique for the purification and isolation of this compound and its derivatives from crude reaction mixtures. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. The choice of stationary and mobile phases is critical for achieving effective separation.

For the purification of compounds within the 1,4-benzodioxane (B1196944) family, silica gel is overwhelmingly the most common stationary phase. Researchers frequently employ silica gel with a mesh size of 60-120 or utilize flash chromatography with silica gel of particle size 40-63 μm. eurjchem.comnih.gov

The mobile phase, or eluent, is selected based on the polarity of the target compound and the impurities to be removed. A variety of solvent systems have been successfully employed. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly used. In one study, a crude product of a 1-(1,4-benzodioxane-2-carbonyl)piperazine derivative was purified using a hexane:ethyl acetate (8:2) ratio. eurjchem.com Other research has utilized cyclohexane/ethyl acetate solvent systems for the purification of different derivatives. nih.govresearchgate.net Another common solvent system is ethyl acetate combined with heptane, often in a 1:4 ratio. amazonaws.com For other derivatives, solvent systems such as hexane:acetone (in ratios from 1:1 to 2:3) or gradient elutions with dichloromethane (B109758)/methanol (B129727) have been effective. prepchem.comresearchgate.net

The progress of the purification is typically monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure desired compound. eurjchem.com After collection, the solvent is evaporated to yield the purified product. eurjchem.com

Table 1: Examples of Column Chromatography Conditions for 1,4-Benzodioxine Derivatives

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| 1-(1,4-benzodioxane-2-carbonyl)piperazine derivative | Silica gel (60-120 mesh) | Hexane: Ethyl Acetate (8:2) | eurjchem.com |

| 1-(1,4-benzodioxan-6-ylcarbonyl)-4-(...)piperazine | Silica gel | Hexane: Acetone (1:1 to 2:3) | prepchem.com |

| 1,4-benzodioxane-6-carboxylic acid amide analogs | Silica gel | Not specified | scirp.orgscirp.org |

| Various heterocyclic compounds | Silica gel | Ethyl Acetate: Heptane (1:4) | amazonaws.com |

Advanced Structural Analysis (e.g., X-ray Crystallography of Related Compounds)

In a study of two new 1,4-benzoxazine derivatives, single-crystal X-ray diffraction analysis was performed to elucidate their precise molecular structures. researchgate.net Suitable single crystals were selected and diffraction data were collected at 293 K using Cu Kα radiation. researchgate.net The analysis revealed key structural parameters, including the crystal system, space group, and unit cell dimensions. researchgate.net

For example, one of the analyzed compounds, a substituted tetrahydrobenzo[b]cyclopenta[e] prepchem.comscirp.orgoxazine-carboxylate, was found to crystallize in a triclinic system with a P-1 space group. researchgate.net The second compound, a substituted tetrahydrobenzo nih.govnih.govprepchem.comscirp.orgoxazino[2,3-b]indole-2-carboxylate, crystallized in a monoclinic system with a P21/c space group. researchgate.net Such analyses are crucial for confirming stereochemistry and understanding the packing of molecules in the crystal lattice, which is influenced by noncovalent interactions like hydrogen bonds and π-π stacking. researchgate.net This information is invaluable for structure-activity relationship (SAR) studies and computational modeling, such as docking simulations against biological targets. nih.gov

Table 2: Crystallographic Data for Related 1,4-Benzoxazine Derivatives researchgate.net

| Parameter | Compound 3a | Compound 5a |

|---|---|---|

| CCDC Number | 2278976 | 2278977 |

| Chemical Formula | C₂₁H₂₃N₃O₅ | C₁₈H₁₈N₂O₃ |

| Formula Weight (Mr) | 397.42 | 310.34 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| a (Å) | 6.9699 (3) | 10.77163 (5) |

| b (Å) | 10.2021 (3) | 11.92235 (6) |

| c (Å) | 14.9823 (8) | 12.05645 (5) |

| α (°) | 72.265 (4) | 90 |

| β (°) | 77.347 (3) | 93.8305 (4) |

| γ (°) | 82.211 (4) | 90 |

| Volume (V) (ų) | 987.37 (8) | 1544.87 (1) |

Strategic Applications of 1,4 Benzodioxine 2 Carbonyl Chloride Derivatives in Chemical and Biomedical Research

Development of Chiral Building Blocks for Asymmetric Synthesis

The biological activity of 2-substituted 1,4-benzodioxane (B1196944) derivatives is often highly dependent on the stereochemistry at the C2 position of the dioxane ring. unimi.it This stereospecificity necessitates the development of methods to produce enantiomerically pure compounds. Derivatives of 1,4-Benzodioxine-2-carbonyl chloride, particularly its precursor 1,4-benzodioxane-2-carboxylic acid, are fundamental starting materials for these asymmetric syntheses.

Several strategies have been successfully employed to obtain these chiral building blocks:

Resolution by Diastereomeric Salts: A common approach involves the resolution of racemic 1,4-benzodioxane-2-carboxylic acid. unimi.it This is achieved by forming diastereomeric salts with chiral amines, such as p-methyl or p-nitro substituted 1-phenylethylamine (B125046) enantiomers. The differing solubilities of these diastereomeric salts allow for their separation by crystallization, yielding the enantiomerically pure (R)- and (S)-carboxylic acids, which can then be converted to the corresponding carbonyl chlorides or other derivatives. unimi.it

Enzymatic Kinetic Resolution: Biocatalysis offers an environmentally friendly alternative for obtaining chiral 1,4-benzodioxane derivatives. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used for the enantioselective hydrolysis of racemic methyl 1,4-benzodioxan-2-carboxylate. rsc.org This process selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. rsc.org

Asymmetric Hydrogenation: Another advanced method is the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines using chiral catalysts. researchgate.netresearchgate.net An Iridium-based catalyst system, for instance, has been shown to produce enantiomerically enriched 1,4-benzodioxanes with excellent enantioselectivities (up to 99:1 er). researchgate.netresearchgate.net

These enantiopure building blocks are critical for synthesizing a wide range of biologically active molecules where a specific stereoisomer is responsible for the desired pharmacological effect. unimi.itmdpi.com

| Method | Starting Material | Key Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Resolution | (±)-1,4-Benzodioxane-2-carboxylic acid | Chiral amines (e.g., 1-phenylethylamine enantiomers) | Separated (R)- and (S)-carboxylic acids | unimi.it |

| Enzymatic Kinetic Resolution | (±)-Methyl 1,4-benzodioxan-2-carboxylate | Lipases (e.g., Candida antarctica lipase B) | Enantiomerically pure ester and acid | rsc.org |

| Asymmetric Hydrogenation | 2-Substituted 1,4-benzodioxines | Chiral Iridium catalyst systems | Enantiomerically enriched 2-substituted 1,4-benzodioxanes | researchgate.net |

Exploration of Derivatives as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. Derivatives of this compound can be strategically functionalized to create such probes. By incorporating reporter groups like fluorophores, these molecules can be used to visualize and study the interactions with their biological targets in real-time. biorxiv.org

The 1,4-benzodioxane scaffold is known to interact with various pharmacological targets, including adrenergic, catecholaminergic, and dopaminergic systems. unimi.it This inherent bioactivity makes its derivatives excellent candidates for development into specific chemical probes. For example, a derivative that binds to a particular receptor or enzyme can be modified with a fluorescent tag. This allows researchers to monitor the location and dynamics of the target within living cells using techniques like fluorescence microscopy. nih.govrndsystems.com

The design of these probes involves leveraging the reactive carbonyl chloride handle to attach a linker and a fluorescent dye. The choice of fluorophore can be tailored to the specific experimental requirements, with options spanning the visible spectrum from green to red and even into the near-infrared. nih.gov The resulting fluorescent ligands enable a range of fluorescence-based assays, including flow cytometry and confocal live-cell imaging, to study receptor distribution, trafficking, and ligand binding kinetics. nih.gov

While specific fluorescent probes directly derived from this compound are part of ongoing research, the principles of their design are well-established. The development of such tools holds significant promise for elucidating the mechanisms of action for drugs containing the 1,4-benzodioxane core and for discovering new therapeutic targets.

| Probe Type | Design Strategy | Biological Target System | Potential Application | Reference |

|---|---|---|---|---|

| Fluorescent Ligand | Covalent attachment of a fluorophore (e.g., Rhodamine, Cy-5) to the benzodioxane scaffold via the C2 position. | G-protein coupled receptors (GPCRs), enzymes (e.g., FTase, FtsZ). | Live-cell imaging, flow cytometry, receptor binding assays. | unimi.itnih.gov |

| Affinity-Based Probe | Immobilization of a benzodioxane derivative on a solid support. | Target proteins from cell lysates. | Identification and isolation of binding partners (target deconvolution). | unimi.it |

Contributions to the Design of Novel Organic Molecules with Targeted Functions

This compound and its related precursors are invaluable starting points for the synthesis of novel organic molecules with specific, targeted functions. The ease with which the carbonyl chloride can be converted into a wide array of functional groups—such as amides, esters, and ketones—allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies. scirp.orgresearchgate.net

This scaffold has been integral to the design of molecules targeting a diverse range of biological activities. Researchers have synthesized and evaluated 1,4-benzodioxane derivatives as:

Anticancer Agents: By incorporating moieties like 1,3,4-oxadiazole, derivatives have been developed as potential telomerase inhibitors for cancer therapy. nih.gov Other analogues have shown cytotoxic activity against various cancer cell lines. nih.govnajah.edu

Antibacterial Agents: Novel 1,4-benzodioxane derivatives containing Schiff bases have demonstrated significant antibacterial activity, particularly against Gram-negative bacteria such as E. coli and P. aeruginosa. researchgate.net

Anti-inflammatory Agents: The benzodioxane structure has been used to create inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.gov Additionally, derivatives have been investigated as potential antagonists of leukotriene B4, another mediator of inflammation. researchgate.net

Cardiovascular Agents: New series of 1,4-benzodioxine derivatives have been designed as potent platelet aggregation inhibitors, targeting the GPIIb/IIIa receptor, with potential applications in treating thrombosis. nih.gov

Neurotherapeutics: The scaffold is present in molecules designed to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. nih.gov

The synthesis of these diverse molecules typically begins with the functionalization of the 1,4-benzodioxane core. For example, 1,4-benzodioxane-2-carboxylic acid can be converted to the acid chloride, which then readily reacts with various amines or alcohols to produce a range of amide or ester derivatives. scirp.orgresearchgate.net This modular approach facilitates the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties for a desired therapeutic target.

| Derivative Class | Targeted Function | Example Modification | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazoles | Anticancer (Telomerase Inhibition) | Synthesis from 1,4-benzodioxan-2-carbohydrazide | nih.gov |

| Schiff Bases | Antibacterial | Condensation with various amines | researchgate.net |

| Amide Analogs | Platelet Aggregation Inhibition | Coupling with amino acids or other amine-containing fragments | nih.gov |

| Thienyl Chalcones | Anti-neuroinflammatory (MAO-B Inhibition) | Incorporation of a chalcone (B49325) moiety | nih.gov |

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemistry Approaches in Benzodioxine Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, and the field of benzodioxine chemistry is no exception. A significant area of development is the use of biocatalysis to achieve high enantioselectivity and reduce the environmental impact of synthetic processes.

One of the most promising green approaches in this area is the enzymatic kinetic resolution of racemic mixtures of 1,4-benzodioxan-2-carboxylic acid and its esters. Lipases, a class of enzymes that catalyze the hydrolysis of esters, have been successfully employed for this purpose. For instance, research has demonstrated the effective use of Candida antarctica lipase (B570770) B (CALB) for the enantioselective hydrolysis of (±)-methyl 1,4-benzodioxan-2-carboxylate. nih.gov This biocatalytic method offers a more sustainable alternative to traditional chemical resolution techniques, which often require stoichiometric amounts of chiral resolving agents and can generate significant waste.

Recent studies have focused on enhancing the efficiency and selectivity of these enzymatic reactions through protein engineering and optimization of reaction conditions. Engineered CALB mutants have shown improved catalytic activity and enantioselectivity in the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester. nih.gov The optimization of parameters such as temperature, pH, and the use of co-solvents has been shown to significantly impact the performance of these biocatalytic systems. The use of benign co-solvents like n-butanol can further enhance the green credentials of these processes. nih.gov

| Parameter | Conventional Chemical Resolution | Enzymatic Resolution |

|---|---|---|

| Reagents | Stoichiometric chiral resolving agents (e.g., chiral amines) | Catalytic amounts of enzymes (e.g., lipases) |

| Solvents | Often requires organic solvents | Aqueous media or benign co-solvents |

| Waste Generation | Higher, due to stoichiometric reagents and solvent use | Lower, due to catalytic nature and milder conditions |

| Enantioselectivity | Variable, may require optimization | Often high to excellent |

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and execution of organic synthesis. While specific applications to the synthesis of 1,4-benzodioxine-2-carbonyl chloride are still emerging, the broader trends in computational chemistry and retrosynthesis suggest a significant future impact.

Furthermore, machine learning models are being developed to predict reaction outcomes, optimize reaction conditions, and even design novel catalysts. In the context of benzodioxine chemistry, this could translate to:

Predictive Models for Reaction Yields: Algorithms could be trained to predict the yield of various reactions involving this compound with different nucleophiles, saving time and resources in the laboratory.

Optimization of Reaction Conditions: ML models could identify the optimal temperature, solvent, catalyst, and reaction time to maximize the yield and purity of benzodioxine derivatives.

De Novo Design of Derivatives: Generative models can design novel benzodioxine derivatives with desired physicochemical or biological properties. These virtual compounds can then be assessed for their synthetic feasibility using retrosynthesis algorithms before any laboratory work is undertaken.

Computational studies are already being used to design benzodioxane-based molecules with specific biological activities, such as inhibitors of the FtsZ protein, a target for new antibiotics. nih.gov These studies utilize molecular modeling and simulations to predict the binding affinity and mode of action of designed compounds, guiding the synthetic efforts towards the most promising candidates. This synergy between computational design and experimental synthesis is a powerful approach for accelerating the discovery of new bioactive molecules.

Multicomponent Reactions and Diversification Strategies for Benzodioxine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials, are a powerful tool for generating molecular diversity. The development of novel MCRs involving the 1,4-benzodioxine scaffold is a key area of future research.

A notable example is the one-pot, regiospecific synthesis of highly functionalized 1,4-benzodioxin (B1211060) derivatives through an electrochemically induced inverse-electron-demand Diels-Alder reaction. nih.gov In this approach, an unstable o-quinone heterodiene is generated in situ from the anodic oxidation of a pyrogallol (B1678534) derivative and is then trapped by an enamine dienophile. nih.gov This method allows for the introduction of up to five points of diversity in a single step, providing rapid access to a library of complex benzodioxine derivatives. nih.gov

While not yet extensively applied to this compound itself, classic isocyanide-based MCRs like the Passerini and Ugi reactions represent a significant opportunity for diversification. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, could potentially utilize a 1,4-benzodioxine-2-carboxylic acid precursor to generate α-acyloxy amides. wikipedia.org Similarly, the Ugi four-component reaction, involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, could be adapted to incorporate the benzodioxine scaffold, leading to the rapid synthesis of peptide-like molecules with diverse functional groups. nih.gov

These MCR-based approaches align with the principles of diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse and complex small molecules for biological screening. By employing MCRs and other strategic synthetic transformations, libraries of novel benzodioxine derivatives can be efficiently constructed, increasing the probability of discovering compounds with valuable biological activities.

| Reaction Type | Components | Potential Product Scaffold | Key Advantage |

|---|---|---|---|

| Inverse-Demand Diels-Alder | o-Quinone (from pyrogallol), Enamine | Highly substituted 1,4-Benzodioxin | High functional group tolerance and regioselectivity |

| Passerini Reaction | 1,4-Benzodioxine-2-carboxylic acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy amide with benzodioxine moiety | Rapid construction of ester and amide functionalities |

| Ugi Reaction | 1,4-Benzodioxine-2-carboxylic acid, Amine, Aldehyde/Ketone, Isocyanide | Peptidomimetic with benzodioxine scaffold | High degree of molecular diversity from simple starting materials |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,4-benzodioxine-2-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using carbonyl chloride derivatives (e.g., phosgene or thionyl chloride) with 1,4-benzodioxine precursors, analogous to benzoyl chloride synthesis . Optimization of anhydrous conditions (e.g., AlCl₃ catalysis) and temperature control (e.g., reflux at 198°C for similar acyl chlorides) is critical to minimize hydrolysis . Yields may vary depending on the electrophilicity of the carbonyl source and steric hindrance in the benzodioxine ring.

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Follow protocols for acyl chlorides: use fume hoods, wear nitrile gloves, and avoid moisture. Store in sealed, dry containers under inert gas (e.g., argon) at 2–8°C . Immediate neutralization of spills with sodium bicarbonate is recommended. Inhalation risks require respiratory protection, as outlined in safety data sheets for structurally similar compounds like 4-bromobenzoyl chloride .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm the benzodioxine backbone and carbonyl chloride moiety. Purity analysis via HPLC (≥95% purity threshold, as seen in analogous compounds ) and FT-IR to detect characteristic C=O and C-O-C stretches. Elemental analysis validates molecular formula consistency (e.g., C₇H₅ClO for benzoyl chloride ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying solvent systems?

- Methodological Answer : Cross-validate stability using kinetic studies (e.g., UV-Vis monitoring of degradation in polar vs. nonpolar solvents). Compare with literature on related compounds (e.g., benzoyl chloride’s hydrolysis rate in aqueous vs. anhydrous THF ). Conflicting data may arise from trace moisture or impurities; replicate experiments under rigorously controlled conditions.

Q. What strategies optimize the regioselectivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Modify reaction partners (e.g., sterically hindered amines or alcohols) to direct substitution. Use DFT calculations to predict reactive sites on the benzodioxine ring. Experimental validation with NMR-tagged nucleophiles (e.g., deuterated reagents) can track regiochemical outcomes, as seen in studies of biphenylcarbonyl chloride derivatives .

Q. How can researchers address challenges in sourcing high-purity this compound for mechanistic studies?

- Methodological Answer : Verify purity via independent methods (e.g., GC-MS for volatile byproducts) if commercial sources are unreliable or discontinued . In-house synthesis with rigorous purification (e.g., recrystallization from dry hexane or vacuum distillation) may be necessary. Cross-reference supplier data with peer-reviewed protocols .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to compare the reactivity of this compound with other acyl chlorides?

- Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., aniline). Monitor reaction progress via in situ IR or LC-MS. Compare rate constants (k) with structurally similar compounds (e.g., 4-biphenylcarbonyl chloride ). Statistical tools like ANOVA can identify significant differences in reactivity profiles.

Q. What are the key considerations for analyzing byproducts in reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.